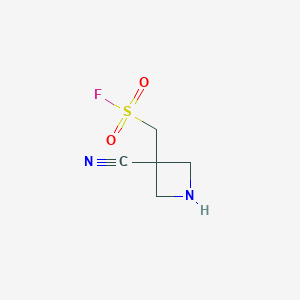

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride” is a chemical compound with the IUPAC name this compound . It has a molecular weight of 178.19 .

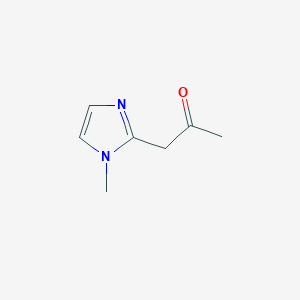

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7FN2O2S/c6-11(9,10)4-5(1-7)2-8-3-5/h8H,2-4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a powder . Its melting point is between 151-153 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Mechanistic Insights

(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride has been studied in the context of enzyme inhibition, specifically targeting acetylcholinesterase (AChE). Methanesulfonyl fluoride, a related compound, is known to inhibit AChE by forming a methanesulfonyl enzyme derivative, which suggests a potential pathway for this compound's action. The inhibition process involves the sulfonylation of a group near the enzyme's anionic site, which might be the same group acetylated during the enzyme's normal activity. This action indicates the compound's potential utility in studying enzyme mechanisms and possibly in developing therapeutic agents targeting AChE-related pathologies (Kitz & Wilson, 1963).

Impact on Chemical Reactions

The compound's interaction with fluoride ions highlights its potential influence on chemical reactions involving methanesulfonates and AChE. Fluoride ions have been shown to inhibit the sulfonylation step in such reactions without affecting the desulfonylation process. This unique interaction could be crucial for developing new synthetic methodologies or for mechanistic studies in biochemistry and pharmacology (Greenspan & Wilson, 1970).

Synthetic Applications

The compound's structure and reactivity make it an interesting candidate for synthetic chemistry applications, such as in the electrophilic addition to unsaturated substrates. Methanesulfenyl fluoride, a structurally similar compound, has been used for the synthesis of β-fluoroalkyl-methylthioethers, demonstrating the potential utility of this compound in facilitating novel synthetic routes or in the functionalization of organic molecules (Haufe et al., 1988).

Radiochemistry Applications

Azetidinium methanesulfonates, which could be structurally related to this compound, have been utilized in the radiosynthesis of [18F]fluoropropyl amines. This application underscores the potential of this compound in radiochemistry, particularly in the synthesis of radio-labeled compounds for medical imaging or drug development (Kiesewetter & Eckelman, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3-cyanoazetidin-3-yl)methanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O2S/c6-11(9,10)4-5(1-7)2-8-3-5/h8H,2-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOJVXCGACDWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CS(=O)(=O)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2534722.png)

![N-Methyl-N-[2-oxo-2-[2-(1-propan-2-yltriazol-4-yl)propan-2-ylamino]ethyl]prop-2-enamide](/img/structure/B2534723.png)

![Dimethyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2534733.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2534736.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2534738.png)

![N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2534740.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2534744.png)

![2-[[3-(4-Bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2534745.png)